molecular formula C6H13O6P B8382929 (Diethoxyphosphinyl)-hydroxyacetic acid

(Diethoxyphosphinyl)-hydroxyacetic acid

Cat. No.: B8382929
M. Wt: 212.14 g/mol
InChI Key: UBEDHXBAXXAJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Diethoxyphosphinyl)-hydroxyacetic acid is a phosphonated derivative of hydroxyacetic acid (glycolic acid), combining a diethoxyphosphinyl group [P(O)(OEt)₂] with a hydroxyacetic acid backbone.

Hydroxyacetic acid itself is widely used in industrial processes (e.g., leather tanning, metal cleaning) for its acidity, chelation, and bactericidal properties . The addition of a diethoxyphosphinyl group likely modifies these properties, increasing stability and enabling applications in organic synthesis or as a metal-chelating agent.

Properties

Molecular Formula

C6H13O6P

Molecular Weight

212.14 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-hydroxyacetic acid

InChI

InChI=1S/C6H13O6P/c1-3-11-13(10,12-4-2)6(9)5(7)8/h6,9H,3-4H2,1-2H3,(H,7,8)

InChI Key

UBEDHXBAXXAJGL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)O)O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below compares key structural features and molecular properties of (Diethoxyphosphinyl)-hydroxyacetic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
This compound* C₆H₁₃O₆P 212.14 (calc.) -OH, -P(O)(OEt)₂, -COOH Not Provided
(Diethoxyphosphinyl)acetic acid C₆H₁₃O₅P 196.14 -P(O)(OEt)₂, -COOH 3095-95-2
Methyl Diethylphosphonoacetate C₇H₁₅O₅P 210.17 -P(O)(OEt)₂, -COOCH₃ 1067-74-9
Ethyl (Diphenylphosphoryl)acetate C₁₆H₁₇O₄P 304.28 -P(O)(Ph)₂, -COOEt 6361-5-3
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid) C₁₄H₁₂O₃ 228.24 -OH, -Ph₂, -COOH 76-93-7

*Inferred structure: 2-Hydroxy-2-(diethoxyphosphinyl)acetic acid.

Key Differences and Implications

(a) Functional Groups
  • This compound contains both hydroxyl (-OH) and phosphonyl [P(O)(OEt)₂] groups on the same carbon as the carboxylic acid (-COOH). This structure enhances its ability to act as a polydentate ligand for metal ions .
  • Methyl Diethylphosphonoacetate replaces the carboxylic acid with a methyl ester (-COOCH₃), making it less acidic and more lipophilic. This esterification is common in prodrug design to improve membrane permeability .
(b) Substituent Effects
  • Ethyl (Diphenylphosphoryl)acetate substitutes ethoxy groups with phenyl rings on the phosphonyl group.
  • Benzilic Acid replaces the phosphonyl group with two phenyl groups, creating a bulky structure with strong UV absorption.

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